molecular formula C7H3NS B569849 2,5-Diethynyl-1,3-thiazole CAS No. 116998-07-3

2,5-Diethynyl-1,3-thiazole

Cat. No.: B569849
CAS No.: 116998-07-3
M. Wt: 133.168
InChI Key: RVXKHDZBKKJLOU-UHFFFAOYSA-N
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Description

2,5-Diethynyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with ethynyl groups at positions 2 and 3. The thiazole ring itself is a five-membered aromatic structure containing one sulfur and one nitrogen atom, known for its electronic and structural versatility in organic chemistry . Ethynyl groups (–C≡CH) impart unique reactivity due to their sp-hybridized carbon atoms, enabling participation in cross-coupling reactions (e.g., Sonogashira coupling) and applications in materials science, such as conductive polymers or metal-organic frameworks (MOFs).

Properties

CAS No.

116998-07-3

Molecular Formula

C7H3NS

Molecular Weight

133.168

IUPAC Name

2,5-diethynyl-1,3-thiazole

InChI

InChI=1S/C7H3NS/c1-3-6-5-8-7(4-2)9-6/h1-2,5H

InChI Key

RVXKHDZBKKJLOU-UHFFFAOYSA-N

SMILES

C#CC1=CN=C(S1)C#C

Synonyms

Thiazole, 2,5-diethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituents Molecular Formula Key Properties/Applications
2,5-Diethynyl-1,3-thiazole Ethynyl (–C≡CH) C₇H₃NS High reactivity in cross-coupling; potential in optoelectronics
2,5-Dimethyl-1,3-thiazole Methyl (–CH₃) C₅H₇NS Lower reactivity; used as flavoring agent or intermediate
2,5-Diethyl-1,3-thiazole Ethyl (–CH₂CH₃) C₇H₁₁NS Intermediate in agrochemicals; moderate steric bulk
5-Acyl-2-amino-1,3-thiazole Acyl (–COR), amino (–NH₂) C₄H₅N₂OS Bioactive scaffolds in pharmaceuticals (e.g., antimicrobials)

Key Observations:

Reactivity: Ethynyl groups in this compound enhance its utility in click chemistry and polymerization reactions, unlike alkyl-substituted analogs (methyl, ethyl) . 5-Acyl-2-amino derivatives exhibit nucleophilic reactivity at the amino group, enabling peptide bond formation or coordination with metal ions .

Electronic Effects :

  • Ethynyl substituents withdraw electron density via conjugation, polarizing the thiazole ring and increasing its electrophilicity. This contrasts with electron-donating alkyl groups (methyl, ethyl), which stabilize the ring .

Biological Activity: Amino- and acyl-substituted thiazoles (e.g., 5-acyl-2-amino-1,3-thiazole) show pronounced antimicrobial and anti-inflammatory activities, whereas alkylated variants are less bioactive but serve as industrial intermediates .

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